molecular formula C32H35N5O11S B565599 N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester CAS No. 1246815-65-5

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester

Cat. No.: B565599
CAS No.: 1246815-65-5
M. Wt: 703.753
InChI Key: PJGGEFUAFDAJJT-CJQVKMEYSA-N
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Description

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is a derivative of meropenem, a broad-spectrum beta-lactam antibiotic. This compound is labeled with deuterium (d6) and features a 4-nitrobenzyloxycarbonyl protecting group. It is primarily used in biochemical research, particularly in the study of proteomics and the development of novel antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester involves its interaction with bacterial cell wall synthesis enzymes. The compound inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is unique due to its deuterium labeling and the presence of the 4-nitrobenzyloxycarbonyl protecting group. These features make it particularly useful in detailed biochemical studies and the development of novel antibiotics .

Properties

CAS No.

1246815-65-5

Molecular Formula

C32H35N5O11S

Molecular Weight

703.753

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1/i3D3,4D3

InChI Key

PJGGEFUAFDAJJT-CJQVKMEYSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Synonyms

(4R,5S,6S)-3-[[(3S,5S)-5-[(Dimethylamino)carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d6 (4-Nitrophenyl)methyl Ester;  p-Nitrobenzyl (4R,5S,6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester
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